(1-Propylimidazol-2-yl)methanamine
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Description
“(1-Propylimidazol-2-yl)methanamine” is a chemical compound with the molecular formula C7H13N3 . It has a molecular weight of 139.2 g/mol . The compound is provided by suppliers for research use only.
Molecular Structure Analysis
The InChI code for “(1-Propylimidazol-2-yl)methanamine” is 1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(1-Propylimidazol-2-yl)methanamine” has a molecular weight of 139.2 g/mol . The compound is available in liquid form . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a detailed chemical database.Scientific Research Applications
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Selective Synthesis
- Field : Organic & Biomolecular Chemistry
- Application Summary : This research focuses on the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
- Methods : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo [d]imidazol-2-yl) (phenyl)methanone was obtained .
- Results : A wide range of quinoxalines and (1H-benzo [d]imidazol-2-yl) (phenyl)methanones was obtained under mild conditions .
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Therapeutic Potential
- Field : Pharmacology
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : Various synthetic routes are used for imidazole and their derived products .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
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Luminescent Metal-Organic Framework
- Field : Material Science
- Application Summary : A novel metal-organic framework (MOF) based on 2,6-di (1H-imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H3bptc), namely [Co (L) (Hbptc) (H2O)] (1), has been prepared .
- Methods : The MOF is prepared using 2,6-di (1H-imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H3bptc) .
- Results : The MOF has a distinct infinite chain structure .
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Medicinal Chemistry
- Field : Pharmacology
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
- Methods : Various synthetic routes are used for imidazole and their derived products .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
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Natural Products Synthesis
- Field : Organic Chemistry
- Application Summary : This research focuses on the synthesis of imidazol-4-ones and their application in the total synthesis of natural products .
- Methods : Various methodologies have been developed for the production of imidazol-4-ones .
- Results : Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .
properties
IUPAC Name |
(1-propylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHPFEWBBUELID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406434 |
Source
|
Record name | (1-propylimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propyl-1H-imidazol-2-yl)methanamine | |
CAS RN |
886498-05-1 |
Source
|
Record name | 1-Propyl-1H-imidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886498-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-propylimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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